5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite
CAS No.: 944138-03-8
Cat. No.: VC2902739
Molecular Formula: C48H64N7O9PSi
Molecular Weight: 942.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944138-03-8 |
|---|---|
| Molecular Formula | C48H64N7O9PSi |
| Molecular Weight | 942.1 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
| Standard InChI | InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1 |
| Standard InChI Key | DGDYJRDKFZTURB-WUYIOLTESA-N |
| Isomeric SMILES | CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Introduction
Chemical Identity and Structural Properties
5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a chemically protected nucleoside derivative designed for automated RNA synthesis. The full chemical name is N2-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Guanosine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . This compound features several key functional groups that provide specific roles in RNA synthesis:
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The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group
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The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group
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The N2 position of guanosine is protected with an acetyl group
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The 3'-position contains a phosphoramidite group for coupling reactions
Physical and Chemical Characteristics
The compound presents as a white powder with high purity specifications. Key physical and chemical parameters are presented in Table 1:
The compound requires storage at -20°C to maintain stability, and shipping typically involves dry ice to prevent degradation . This emphasizes the temperature-sensitive nature of phosphoramidites, which must be handled with care to maintain their integrity for RNA synthesis applications.
Synthesis Methodologies
The synthesis of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite involves multiple steps that require precise control of reaction conditions and protective group manipulations. The synthesis process directly impacts the quality and utility of the resulting phosphoramidite in RNA synthesis applications.
Protection Strategy for Selective Functionalization
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The 5'-hydroxyl group is first protected with a DMT group
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The 2'-hydroxyl group is selectively protected with a TBDMS group
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The N2 position of guanosine is protected with an acetyl group
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The 3'-hydroxyl group is converted to a phosphoramidite
Recent developments include a highly effective method using small organic catalysts to produce 5′-O-DMT-2′-O-TBS mononucleosides selectively, avoiding the tedious protection/deprotection strategy necessary to differentiate the 2′- and 3′-hydroxyl groups .
Phosphoramidite Formation
The final step in the synthesis involves the conversion of the 3'-hydroxyl group to a phosphoramidite. This process typically utilizes 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as the phosphitylating reagent, often with N-methylimidazole as a catalyst . The procedure generally follows these steps:
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The protected nucleoside is dissolved in anhydrous dichloromethane
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N,N-diisopropylethylamine is added as a base
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise
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The reaction proceeds at room temperature under inert atmosphere
This synthetic approach yields the final phosphoramidite with high selectivity (typically >98% for the desired 2'-O-TBDMS isomer over the 3'-O-TBDMS isomer) and good yields (>90%) .
Role in RNA Synthesis and Oligonucleotide Construction
The 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite serves as a fundamental building block in automated solid-phase RNA synthesis. Its importance stems from its contribution to the precise construction of RNA molecules with specific sequences and modifications.
Standard RNA Synthesis Chemistry
The 5'-DMT-2'-O-TBDMS chemistry is considered the standard procedure for RNA preparation, offering reliability and versatility for a wide range of applications . This chemistry allows:
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Controlled coupling of nucleotides in the 3' to 5' direction
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High coupling efficiencies (typically >98%)
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Compatibility with automated synthesizers
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Protection of reactive groups during synthesis
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Selective deprotection post-synthesis
The use of TBDMS as the 2'-hydroxyl protecting group is particularly important, as it provides sufficient stability during the synthesis cycle while still being removable under mild conditions after synthesis completion.
Applications in Modified RNA Construction
Beyond standard RNA synthesis, this phosphoramidite is valuable in creating specifically modified oligonucleotides for structure and function studies . Applications include:
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Synthesis of RNAs for antisense technology
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Construction of aptamers with specific binding properties
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Development of ribozymes with catalytic functions
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Production of siRNAs for gene silencing applications
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Creation of labeled RNAs for structural and functional studies
The compound enables the incorporation of guanosine residues at precise positions in RNA sequences, contributing to the growing field of RNA-based therapeutics and diagnostics.
Isotopic Variants and Specialized Applications
5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is available in various isotopically labeled forms, expanding its utility in specialized research applications.
Isotopically Labeled Variants
Several isotopically labeled versions are commercially available for specialized applications in research:
| Isotopic Labeling | Isotopic Enrichment | Applications |
|---|---|---|
| Standard (unlabeled) | N/A | General RNA synthesis |
| 15N at Position 1 | >98 atom % | NMR studies, metabolic tracking |
| 13C at Position 8 | >98 atom % | Structural analysis by NMR, metabolic studies |
| Multiple labels | >94-98 atom % | Advanced structural and dynamic studies |
These isotopically labeled variants enable sophisticated NMR studies, metabolic tracking experiments, and detailed structural analyses that would be impossible with standard unlabeled compounds .
Specialized Research Applications
The compound, particularly in its isotopically enriched forms, finds application in:
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RNA structural studies using NMR spectroscopy
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Investigation of RNA-protein interactions
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Metabolic labeling experiments
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Development of RNA-based therapeutic candidates
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Studies of RNA folding and dynamics
Researchers have utilized these specially modified phosphoramidites to incorporate spectroscopic reporter groups that allow for selective reaction with specific reporters or functional entities, expanding the toolbox for RNA structure and function studies .
Comparable Compounds and Structural Variants
Several structural variants of guanosine phosphoramidites exist, differing primarily in the nature of the protecting groups used for the exocyclic amine and the 2'-hydroxyl position.
Comparative Analysis of Protection Strategies
Different protection strategies for guanosine affect reactivity, stability, and deprotection conditions:
| Compound | N2 Protection | Key Differences | CAS Number | Applications |
|---|---|---|---|---|
| 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite | Acetyl | Standard protection, milder deprotection | 944138-03-8 | General RNA synthesis |
| 5'-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine phosphoramidite | Isobutyryl | Increased stability, harsher deprotection | 147201-04-5 | Applications requiring extended stability |
The choice between acetyl and isobutyryl protection influences deprotection conditions and can be selected based on the specific requirements of the RNA synthesis application .
Alternative 2'-Protection Strategies
Beyond TBDMS, alternative 2'-O-protecting groups have been developed:
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2'-O-TOM (triisopropylsilyloxymethyl)
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2'-O-ACE (bis(2-acetoxyethoxy)methyl)
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2'-O-TC (thionocarbamate)
Future Research Directions and Emerging Applications
Current research focusing on 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite and related compounds continues to expand, driven by growing interest in RNA-based therapeutics and diagnostic technologies.
Emerging Synthetic Methodologies
Research teams are actively working on improving synthesis routes for phosphoramidites, with focus areas including:
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Development of new catalytic approaches for site-selective protection
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Exploration of enlarged routes for industrial-scale production
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Process optimization to increase yields and reduce costs
These efforts aim to make phosphoramidites more accessible for large-scale applications while maintaining high quality and purity standards.
Expanding Applications in RNA Technology
The utility of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite continues to grow in emerging fields:
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Development of mRNA vaccines and therapeutics
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CRISPR-related RNA guide strand synthesis
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Construction of aptamer-based diagnostic platforms
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Creation of RNA nanostructures for drug delivery
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Synthesis of RNA-based catalysts for synthetic biology applications
As these fields advance, the demand for high-quality, specifically modified phosphoramidites will likely increase, driving further innovation in their synthesis and application.
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